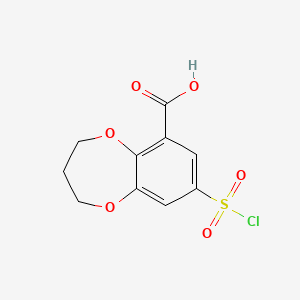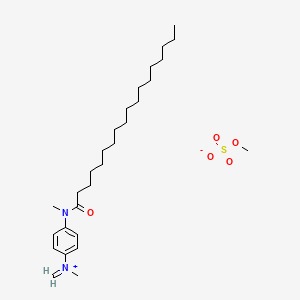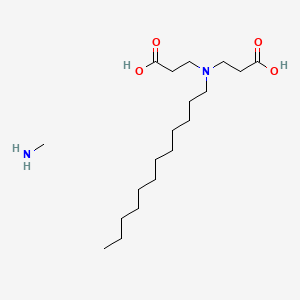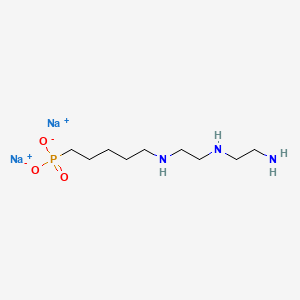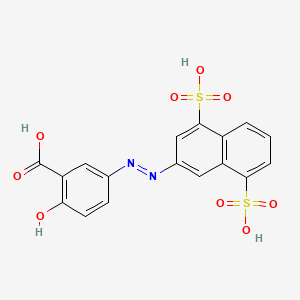
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo, sulfonic, and carboxylic acid groups, which contribute to its diverse reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid typically involves the diazotization of 4,8-disulpho-2-naphthylamine followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The presence of sulfonic and carboxylic acid groups allows for substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye intermediate.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and staining techniques.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid involves its interaction with molecular targets through its functional groups. The azo bond can participate in electron transfer reactions, while the sulfonic and carboxylic acid groups can form hydrogen bonds and ionic interactions with various substrates. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4,8-Disulpho-2-naphthyl)azo)benzoic acid
- 3-((4,8-Disulpho-2-naphthyl)azo)phenol
- 2-((4,8-Disulpho-2-naphthyl)azo)aniline
Uniqueness
5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
Propiedades
Número CAS |
84455-34-5 |
|---|---|
Fórmula molecular |
C17H12N2O9S2 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
5-[(4,8-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12N2O9S2/c20-14-5-4-9(6-13(14)17(21)22)18-19-10-7-12-11(16(8-10)30(26,27)28)2-1-3-15(12)29(23,24)25/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28) |
Clave InChI |
VKENSDHOFBIEGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


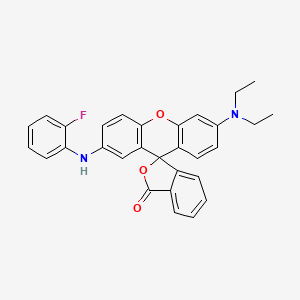
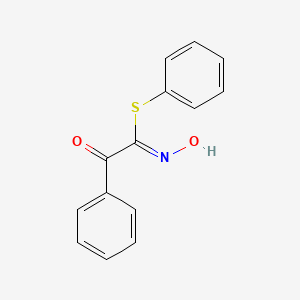
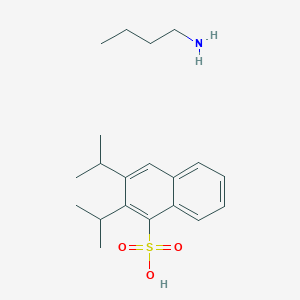
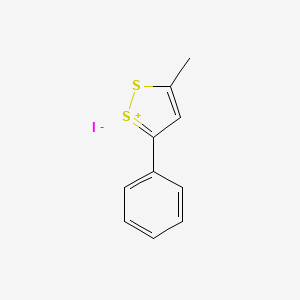
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
